1,4-Butanediol dimethacrylate (CAS: 2082-81-7) is a difunctional methacrylate monomer utilized as a crosslinking agent in free-radical polymerization. Its defining structural feature is the linear four-carbon alkyl chain separating the two methacrylate groups. This C4 spacer provides a distinct balance of properties, positioning it between the higher rigidity and shrinkage of shorter-chain analogs like Ethylene glycol dimethacrylate (EGDMA) and the increased flexibility and lower glass transition temperature of longer-chain analogs like 1,6-Hexanediol dimethacrylate (HDDMA). This structure directly influences the crosslink density, mechanical performance, and hydrophobicity of the resulting polymer network, making it a key component in formulating materials with precisely controlled characteristics. [REFS-1, REFS-2]
Substituting 1,4-Butanediol dimethacrylate (BDDMA) with seemingly similar dimethacrylate crosslinkers on a mole-for-mole or weight-for-weight basis often leads to formulation failure. The length and chemical nature of the diol spacer—in this case, a C4 alkyl chain—is a critical design parameter that dictates the final polymer's crosslink density. This, in turn, governs application-critical performance metrics including flexural strength, polymerization shrinkage, water sorption, and thermal properties. [1] Switching to a shorter, more rigid crosslinker like Ethylene glycol dimethacrylate (EGDMA) typically increases brittleness and shrinkage stress, while opting for a longer, more flexible one like 1,6-Hexanediol dimethacrylate (HDDMA) can compromise strength and service temperature. Therefore, BDDMA is specified when a precise intermediate balance of these properties is required for processability and end-use performance.
In a comparative study of resin matrix materials for fiber composites, a formulation crosslinked with 1,4-Butanediol dimethacrylate demonstrated significantly higher mechanical performance than a system using an ethylene glycol-based dimethacrylate. [1] The BDDMA-based polymer exhibited a dry flexural strength of 68.7 MPa, representing a 22.7% improvement over the 56.0 MPa achieved by the EGDMA-based counterpart.
| Evidence Dimension | Flexural Strength (Dry) |
| Target Compound Data | 68.7 MPa (± 9.8) |
| Comparator Or Baseline | Ethylene glycol dimethacrylate-based polymer: 56.0 MPa (± 13.3) |
| Quantified Difference | ~22.7% higher strength |
| Conditions | Evaluation of two methyl methacrylate (MMA)-based resin matrix polymers for fiber-reinforced composites. |
This quantifiable increase in flexural strength is a critical selection factor for developing more durable, load-bearing materials in applications such as dental restorations and structural composites.
The dimensional change during polymerization is a critical process parameter directly tied to the monomer's structure. Research investigating lattice contraction in crosslinked polymers demonstrated that this property is dependent on the alkyl chain length of the dimethacrylate monomer used. [1] The study explicitly compared poly(1,4-butanediol dimethacrylate) against its shorter C2 analog, poly(ethanediol dimethacrylate), and its longer C6 analog, poly(1,6-hexanediol dimethacrylate), confirming a predictable structure-property relationship.
| Evidence Dimension | Polymerization-induced Lattice Contraction |
| Target Compound Data | Intermediate contraction, dependent on C4 alkyl chain. |
| Comparator Or Baseline | Poly(ethanediol dimethacrylate) (C2 chain) and Poly(1,6-hexanediol dimethacrylate) (C6 chain) show different degrees of contraction. |
| Quantified Difference | Qualitatively established as intermediate between C2 and C6 analogs. |
| Conditions | Measurement of lattice contraction in polymer networks formed within colloidal crystal films after template removal. |
This allows formulators to select BDDMA to achieve a specific, intermediate level of shrinkage, which is crucial for minimizing internal stress, improving adhesion, and ensuring dimensional fidelity in precision parts.
Compared to common flexible diluent monomers like Triethylene glycol dimethacrylate (TEGDMA), BDDMA offers a more hydrophobic profile due to its C4 alkyl spacer. The ether linkages in TEGDMA's backbone increase its polarity and affinity for water. Formulations that substitute or replace TEGDMA with more hydrophobic crosslinkers can achieve lower water sorption, which is a known deficiency of TEGDMA-rich systems. [1] This structural difference makes BDDMA a preferred component for applications where long-term hydrolytic stability and resistance to swelling in aqueous environments are required.
| Evidence Dimension | Hydrophilicity / Water Sorption |
| Target Compound Data | Lower, due to hydrophobic C4 alkyl chain. |
| Comparator Or Baseline | Higher in ether-containing monomers like Triethylene glycol dimethacrylate (TEGDMA). |
| Quantified Difference | Qualitative but significant; TEGDMA is known to increase water sorption in formulations. |
| Conditions | Aqueous immersion of polymer networks used in dental and biomedical applications. |
Selecting BDDMA helps improve the durability and dimensional stability of the final polymer in humid or wet service environments, reducing degradation of mechanical properties over time.
Where a balance of high flexural strength and controlled polymerization shrinkage is paramount. The demonstrated 22.7% increase in flexural strength over EGDMA-based systems makes BDDMA a strategic choice for durable, load-bearing dental restorations where minimizing stress at the adhesive interface is also critical. [1]
For applications requiring high precision and minimal stress-induced deformation, such as in 3D printing resins, microfluidics, and optical adhesives. The predictable, intermediate shrinkage profile of BDDMA relative to its shorter and longer-chain analogs allows for fine-tuning of dimensional accuracy in the cured part. [2]
In scenarios where long-term performance in aqueous or high-humidity environments is necessary. The hydrophobic nature of the C4 alkyl spacer provides an advantage over more hydrophilic ether-based crosslinkers like TEGDMA, leading to lower water sorption and enhanced resistance to property degradation over time.
Irritant